![molecular formula C8H11N3O B2937425 4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one CAS No. 1484252-01-8](/img/structure/B2937425.png)
4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one is a compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It’s a part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Drug Synthesis and Medicinal Chemistry
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: is a valuable intermediate in medicinal chemistry. It can be utilized to synthesize a variety of pharmacologically active compounds. For instance, derivatives of this compound have been explored for their potential as antibacterial , antifungal , and antiviral agents . The pyrazole moiety, in particular, is a common feature in many drugs due to its mimicry of the adenine base in ATP, allowing it to interact with various enzymes and receptors.
Safety and Hazards
Future Directions
Pyrrolidine compounds, including 4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one, have significant potential in pharmacology and medicinal chemistry. Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis methods, and investigating their mechanisms of action .
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain a pyrazole ring are involved in pathways related to inflammation, cancer, and bacterial infections .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-5-7(4-10-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNJOWBFZJNUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
CAS RN |
1484252-01-8 |
Source
|
Record name | 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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